

Introduction: The Analytical Imperative for DDP-225

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Compound of Interest

Compound Name: **DDP-225 free base anhydrous**

Cat. No.: **B1676268**

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DDP-225, also known as MCI-225, is a thienopyrimidine analog with a dual mechanism of action as a selective noradrenaline reuptake inhibitor and a serotonin type 3 (5-HT3) receptor antagonist.^{[1][2]} Its therapeutic potential in treating functional gastrointestinal disorders necessitates the development of robust and reliable analytical methods to ensure the quality, purity, and potency of the active pharmaceutical ingredient (API).^[2] The accurate quantification of DDP-225 is a critical step in drug development, from initial synthesis and formulation to stability testing and final product release.

This application note provides a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of **DDP-225 free base anhydrous**. The methodology is grounded in fundamental chromatographic principles and adheres to the stringent validation requirements outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).^{[3][4]} This guide is designed for researchers, analytical scientists, and quality control professionals, offering not just a protocol, but a framework for understanding the causality behind the experimental choices.

Method Rationale and Chromatographic Strategy

The selection of an appropriate analytical technique is predicated on the physicochemical properties of the analyte. **DDP-225 free base anhydrous** (Molecular Formula: C₁₇H₁₇FN₄S; Molecular Weight: 328.41 g/mol) is a heterocyclic organic molecule with significant hydrophobic character, owing to its fluorophenyl and thienopyrimidine ring systems.^[5] This makes it an ideal candidate for separation by reversed-phase chromatography.

1.1. The Choice of Reversed-Phase HPLC (RP-HPLC) RP-HPLC is the predominant mode of liquid chromatography, utilized in over 80% of analytical separations.^[6] It employs a non-polar stationary phase (typically silica chemically bonded with C18 alkyl chains) and a polar mobile phase.^[7] In this system, DDP-225 will partition between the mobile and stationary phases. Its hydrophobic nature causes a strong interaction with the C18 stationary phase, allowing for its retention and separation from more polar impurities.^{[8][9]} Elution is achieved by increasing the organic solvent content in the mobile phase, which decreases the mobile phase polarity and displaces the analyte from the column.

1.2. Detection Strategy: UV Spectrophotometry The conjugated ring systems within the DDP-225 structure act as chromophores, absorbing light in the ultraviolet (UV) region. This intrinsic property allows for sensitive and specific detection using a UV spectrophotometric detector without the need for derivatization. The initial method development would involve scanning a dilute solution of DDP-225 to determine its wavelength of maximum absorbance (λ_{max}), ensuring optimal signal response for quantification.

Materials and Instrumentation

Category	Item	Specification
Instrumentation	HPLC System	Quaternary pump, autosampler, column thermostat, UV/Vis detector
Data Acquisition	Chromatographic Data System (CDS)	
Analytical Balance	0.01 mg readability	
pH Meter	Calibrated	
Reagents & Solvents	DDP-225 Reference Standard	Free Base Anhydrous, >99% purity
Acetonitrile (ACN)	HPLC Grade or higher	
Methanol (MeOH)	HPLC Grade or higher	
Water	HPLC Grade or Type I Ultrapure	
Phosphoric Acid (H_3PO_4)	ACS Grade or higher	
Potassium Dihydrogen Phosphate	ACS Grade or higher	
Consumables	HPLC Column	C18, 4.6 x 150 mm, 5 μ m particle size
Syringe Filters	0.45 μ m PVDF or PTFE	
Volumetric Glassware	Class A	
HPLC Vials	2 mL, amber glass with caps	

Detailed Analytical Protocol

This section outlines the step-by-step procedures for sample preparation and HPLC analysis. Adherence to these protocols is critical for achieving accurate and reproducible results.

3.1. Mobile Phase Preparation

- Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Accurately weigh 2.72 g of potassium dihydrogen phosphate and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
- Mobile Phase A: The prepared 20 mM potassium phosphate buffer, pH 3.0.
- Mobile Phase B: HPLC Grade Acetonitrile.
- Degassing: Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser before use.

3.2. Standard Solution Preparation Due to the anhydrous nature of the material, minimize exposure to atmospheric moisture. Use of a glovebox with a dry atmosphere is recommended for weighing.

- Standard Stock Solution (500 μ g/mL): Accurately weigh approximately 25 mg of DDP-225 reference standard into a 50 mL amber volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.
- Working Standard Solution (50 μ g/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL amber volumetric flask. Dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This solution is used for routine analysis and system suitability checks.

3.3. Sample Preparation

- Accurately weigh an amount of **DDP-225 free base anhydrous** sample equivalent to about 25 mg of DDP-225 into a 50 mL amber volumetric flask.
- Add approximately 40 mL of methanol and sonicate for 10 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with methanol.
- Pipette 5.0 mL of this solution into a 50 mL amber volumetric flask and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
- Filter the final solution through a 0.45 μ m syringe filter into an HPLC vial prior to injection.[\[10\]](#) Discard the first 1-2 mL of the filtrate.

Chromatographic Conditions & System Suitability

Ensuring the analytical system is fit for purpose is a prerequisite for any analysis.[\[11\]](#) The following conditions and system suitability test (SST) criteria, based on USP General Chapter <621>, must be met before proceeding with sample analysis.[\[3\]](#)[\[12\]](#)

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B	Acetonitrile
Gradient Program	0-10 min: 40% B to 70% B; 10-12 min: 70% B to 40% B; 12-15 min: 40% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detector Wavelength	UV at 254 nm (or determined λ_{max})

| Run Time | 15 minutes |

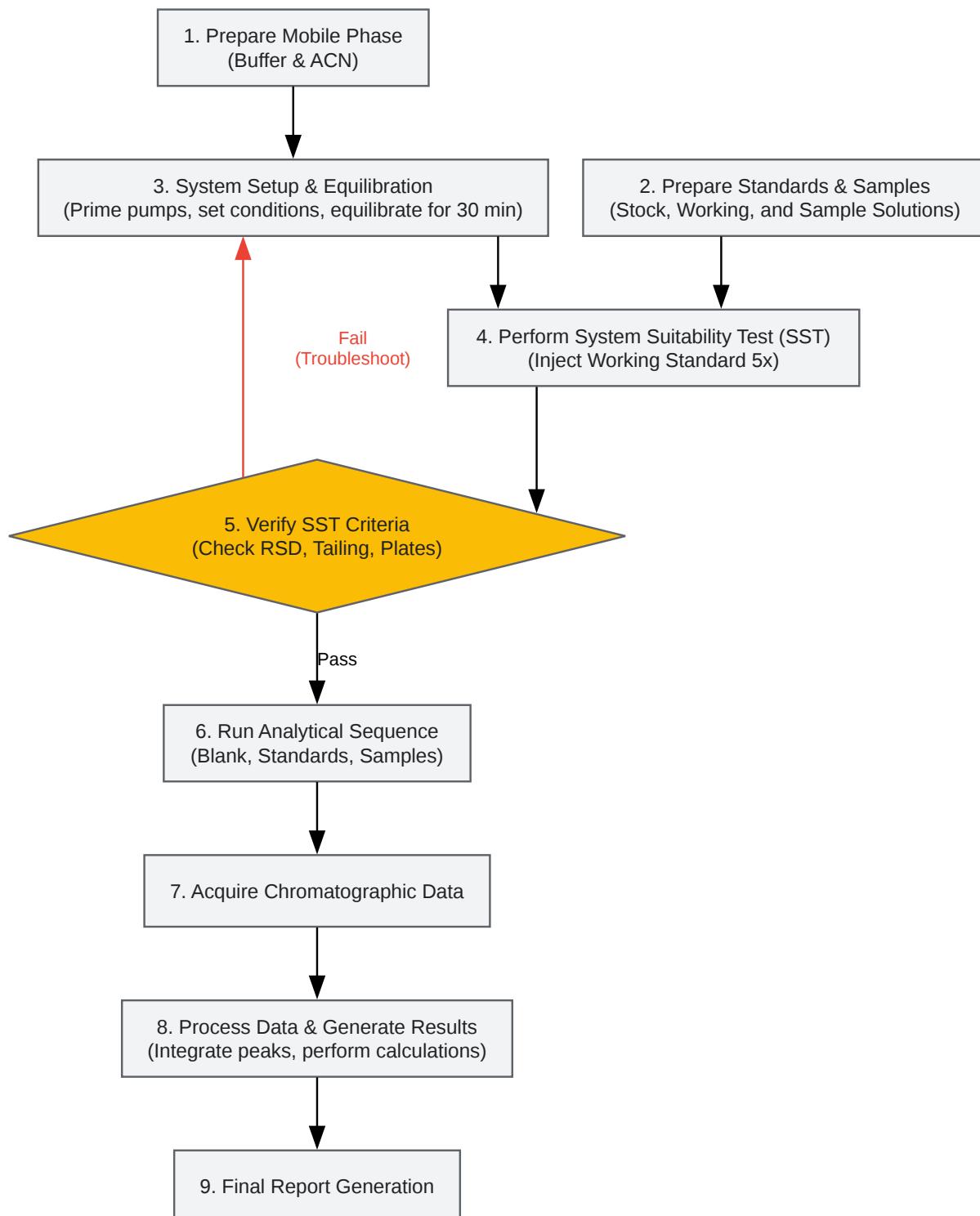
Table 2: System Suitability Test (SST) Criteria

Parameter	Acceptance Criteria
Procedure	Five replicate injections of the Working Standard Solution (50 µg/mL)
Peak Area %RSD	$\leq 2.0\%$
Retention Time %RSD	$\leq 1.0\%$
Tailing Factor (T)	0.8 – 1.8

| Theoretical Plates (N) | ≥ 2000 |

Analytical Workflow for DDP-225 Analysis

The following diagram illustrates the logical flow of the analytical procedure, from initial setup to final result generation.

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Caption: Workflow diagram for the HPLC analysis of DDP-225.

Method Validation Framework (ICH Q2(R2))

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.^[13] The following protocols are based on the ICH Q2(R2) guideline to establish the method's trustworthiness and scientific integrity.^{[4][14]}

5.1. Specificity

- Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
- Protocol: Inject the diluent (blank) and a placebo sample (if analyzing a formulation). No significant peaks should be observed at the retention time of DDP-225.

5.2. Linearity and Range

- Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.
- Protocol: Prepare at least five concentration levels of DDP-225 from the stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL). Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
- Acceptance Criteria: Correlation coefficient (r^2) ≥ 0.999 .

5.3. Accuracy

- Objective: To determine the closeness of the test results to the true value.
- Protocol: Perform a recovery study by spiking a placebo with known amounts of DDP-225 at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate and calculate the percentage recovery.
- Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

5.4. Precision

- Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
- Protocol:
 - Repeatability (Intra-assay): Analyze six individual preparations of the DDP-225 sample at 100% of the test concentration on the same day.
 - Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
- Acceptance Criteria: The Relative Standard Deviation (%RSD) should be $\leq 2.0\%$ for both repeatability and intermediate precision.

5.5. Limit of Quantitation (LOQ)

- Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify by injecting six preparations at this concentration and confirming that the precision (%RSD) is acceptable (e.g., $\leq 10\%$).

Table 3: Method Validation Summary and Acceptance Criteria

Validation Parameter	Protocol Summary	Acceptance Criteria
Specificity	Inject Blank and Placebo	No interference at DDP-225 retention time
Linearity	5 levels, 50-150% of nominal conc.	Correlation Coefficient (r^2) ≥ 0.999
Range	80-120% of nominal conc.	Method provides acceptable linearity, accuracy, and precision within this range
Accuracy	Spike recovery at 3 levels (80, 100, 120%)	Mean Recovery: 98.0 - 102.0%
Precision (Repeatability)	6 sample preparations, same day	%RSD $\leq 2.0\%$
Precision (Intermediate)	Repeatability on different day/analyst	%RSD $\leq 2.0\%$

| LOQ | Signal-to-Noise ratio of 10:1 | Precision at LOQ concentration $\leq 10\%$ |

Data Calculation

The concentration of DDP-225 in the sample preparation is determined using the calibration curve generated from the analysis of the working standards. The final percentage purity or assay value is calculated using the following formula:

$$\text{Assay (\%)} = (C_{\text{spl}} / C_{\text{std}}) * (A_{\text{spl}} / A_{\text{std}}) * P$$

Where:

- A_{spl} = Peak area of DDP-225 in the sample chromatogram
- A_{std} = Average peak area of DDP-225 in the working standard chromatograms
- C_{spl} = Concentration of the sample solution (e.g., in mg/mL)
- C_{std} = Concentration of the working standard solution (e.g., in $\mu\text{g/mL}$)

- P = Purity of the DDP-225 reference standard (e.g., 99.8%)

Conclusion

This application note details a selective, linear, accurate, and precise RP-HPLC method for the quantitative determination of **DDP-225 free base anhydrous**. The provided protocols for sample preparation, chromatographic analysis, and method validation are grounded in established scientific principles and regulatory guidelines. By explaining the rationale behind key decisions, this guide serves not only as a standard operating procedure but also as an educational tool for scientists in the pharmaceutical industry. Proper implementation of this method will ensure reliable data for the quality control and development of DDP-225.

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